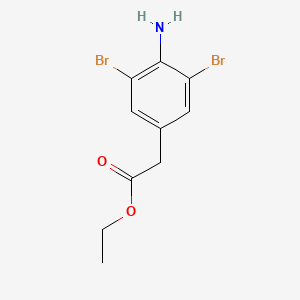

Ethyl 2-(4-amino-3,5-dibromophenyl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-amino-3,5-dibromophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2NO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLXFLRILBFZFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C(=C1)Br)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functional Group Transformations of Ethyl 2 4 Amino 3,5 Dibromophenyl Acetate

Reactions Involving the Aromatic Amine Moiety

The aromatic amine group in Ethyl 2-(4-amino-3,5-dibromophenyl)acetate is a key site for a variety of chemical modifications. Its nucleophilicity and the ability to form a diazonium salt are central to its reactivity.

Acylation and Alkylation for Amide and Amine Derivatives

The nitrogen atom of the aromatic amine is nucleophilic and readily reacts with acylating and alkylating agents to form amide and N-substituted amine derivatives, respectively.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base, leads to the formation of N-acyl derivatives. For instance, the acylation of a similar compound, 5-arylazo-2-aminothiazole, with acetic anhydride (B1165640) or benzoyl chloride proceeds smoothly to yield the corresponding N-acetyl and N-benzoyl compounds. This suggests that this compound would similarly react to produce compounds like Ethyl 2-(4-acetamido-3,5-dibromophenyl)acetate. The general reaction involves the attack of the amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Alkylation: The amino group can also undergo alkylation with alkyl halides. This reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct. The synthesis of N-substituted amino acid derivatives often employs such alkylation reactions. For example, amino acids can be alkylated in an aqueous medium at a pH between 7 and 14 with dihaloalkanes.

| Reactant | Reagent | Product Type |

| Aromatic Amine | Acid Chloride/Anhydride | N-Acyl (Amide) Derivative |

| Aromatic Amine | Alkyl Halide | N-Alkyl (Amine) Derivative |

Condensation Reactions Leading to Schiff Bases and Imines

The primary aromatic amine of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond.

The synthesis of Schiff bases from substituted aromatic aldehydes and 2-(4-aminophenyl)acetonitrile has been reported, demonstrating the feasibility of this reaction on a similar molecular scaffold. For example, the reaction of 2-amino-3,5-dibromobenzaldehyde (B195418) with amino alcohols readily forms the corresponding Schiff base. This indicates that this compound would react with various carbonyl compounds to yield a wide array of imine derivatives.

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde (R-CHO) | Schiff Base/Imine |

| This compound | Ketone (R-CO-R') | Schiff Base/Imine |

Diazotization and Subsequent Transformations

The aromatic amine functionality can be converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations.

One of the most common subsequent reactions is the Sandmeyer reaction , where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt as a catalyst. This reaction provides a pathway to introduce a range of substituents onto the aromatic ring. While direct diazotization of the title compound is not widely reported, the general mechanism is well-established for anilines. The process involves the formation of a nitrosonium ion (NO+) which is attacked by the nucleophilic amine. Subsequent proton transfers and elimination of water lead to the diazonium ion.

Reactions of the Ethyl Ester Group

The ethyl ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or reduction.

Hydrolysis to Carboxylic Acids

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-amino-3,5-dibromophenyl)acetic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.

Base-catalyzed hydrolysis (saponification) is an irreversible process that involves the attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to give the carboxylate salt and ethanol (B145695). Subsequent acidification protonates the carboxylate to yield the carboxylic acid. The hydrolysis of esters like p-nitrophenyl trifluoroacetate (B77799) has been studied, providing insights into the general mechanism of this transformation.

| Reaction | Conditions | Product |

| Ester Hydrolysis | H+ / H2O, heat | 2-(4-amino-3,5-dibromophenyl)acetic acid |

| Ester Hydrolysis | 1. NaOH / H2O, heat; 2. H3O+ | 2-(4-amino-3,5-dibromophenyl)acetic acid |

Reductions to Corresponding Alcohols

The ethyl ester group can be reduced to a primary alcohol, 2-(4-amino-3,5-dibromophenyl)ethanol, using strong reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic attack of a hydride ion (H-) from the AlH4- complex onto the electrophilic carbonyl carbon of the ester. This is followed by a second hydride attack to yield the primary alcohol after an aqueous workup.

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. For example, the synthesis of 2-amino-3,5-dibromobenzyl alcohol from 3,5-dibromo-2-aminobenzaldehyde is achieved using potassium borohydride, a milder reducing agent, which is also effective for the reduction of aldehydes and ketones. However, for the reduction of an ester, the more powerful LiAlH4 is generally required.

| Reactant | Reagent | Product |

| This compound | 1. LiAlH4, THF; 2. H2O | 2-(4-amino-3,5-dibromophenyl)ethanol |

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, the presence of the basic amino group on the phenyl ring introduces specific considerations for catalyst selection.

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. youtube.com For the title compound, the primary amino group would also be protonated to form an ammonium (B1175870) salt. The reaction is typically performed by dissolving the ester in a large excess of the desired alcohol, which also serves as the solvent, with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). scielo.br Driving the reaction to completion often requires the removal of the ethanol byproduct, typically by distillation. biofueljournal.com

Base-Catalyzed Transesterification: The base-catalyzed mechanism involves a nucleophilic attack of an alkoxide on the ester's carbonyl carbon. masterorganicchemistry.com While often faster than the acid-catalyzed process, this method is less suitable for this compound. The presence of the aniline-like primary amine, which is basic, can interfere with the reaction. Furthermore, the alkoxide base could potentially deprotonate the amino group or lead to undesired side reactions, such as aminolysis, where an amine attacks the ester to form an amide. chemistrysteps.comyoutube.com

Given these factors, acid-catalyzed transesterification is the more viable method for converting this compound to other esters.

| Reactant Alcohol | Product | Typical Conditions |

|---|---|---|

| Methanol (CH₃OH) | Mthis compound | Excess CH₃OH, cat. H₂SO₄, Reflux |

| Propan-1-ol (CH₃CH₂CH₂OH) | Propyl 2-(4-amino-3,5-dibromophenyl)acetate | Excess CH₃CH₂CH₂OH, cat. H₂SO₄, Reflux |

| Butan-1-ol (CH₃(CH₂)₃OH) | Butyl 2-(4-amino-3,5-dibromophenyl)acetate | Excess CH₃(CH₂)₃OH, cat. H₂SO₄, Reflux |

Reactivity of the Dibrominated Aromatic Ring

The two bromine atoms on the aromatic ring are excellent leaving groups in a variety of metal-catalyzed cross-coupling reactions. Their position ortho to the strongly activating amino group influences the electronic properties and reactivity of the ring.

Palladium-Catalyzed Coupling Reactions

The carbon-bromine bonds of this compound are prime sites for the formation of new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. These reactions offer a powerful toolkit for elaborating the molecular structure.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction creates a carbon-carbon bond by coupling an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. researchgate.net This reaction is highly versatile for creating biaryl structures. Research on the closely related substrate 3,5-dibromoaniline (B181674) has demonstrated its successful double Suzuki coupling with thiophene (B33073) boronic acids. By analogy, this compound is expected to undergo sequential or double Suzuki couplings with various aryl or vinyl boronic acids to yield complex diaryl or styrenyl derivatives. The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dtbpf)Cl₂, a base like K₃PO₄ or Et₃N, and a solvent system which can include aqueous mixtures.

| Coupling Partner | Catalyst System | Potential Product (Disubstituted) |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Ethyl 2-(4-amino-3,5-diphenylphenyl)acetate |

| 4-Methoxyphenylboronic acid | Pd(dtbpf)Cl₂ / Et₃N | Ethyl 2-(4-amino-3,5-bis(4-methoxyphenyl)phenyl)acetate |

| Vinylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Ethyl 2-(4-amino-3,5-divinylphenyl)acetate |

Heck-Mizoroki Reaction: The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene. chemistrysteps.com This reaction allows for the introduction of vinyl groups onto the aromatic ring. This compound can be reacted with various alkenes, such as styrene (B11656) or acrylates, using a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃ or P(o-tolyl)₃), and a base (e.g., Et₃N) to yield substituted stilbene (B7821643) or cinnamate (B1238496) derivatives.

| Alkene | Catalyst System | Potential Product (Monosubstituted) |

|---|---|---|

| Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | Ethyl 2-(4-amino-3-bromo-5-styrylphenyl)acetate |

| Ethyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | Ethyl 2-(4-amino-3-bromo-5-(2-ethoxycarbonylvinyl)phenyl)acetate |

Sonogashira Coupling: The Sonogashira coupling reaction is a method to form a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. youtube.com This reaction is highly effective for synthesizing arylalkynes. The dibromo-functionality of the title compound can be sequentially coupled with various terminal alkynes to introduce one or two alkynyl substituents onto the aromatic ring.

| Alkyne | Catalyst System | Potential Product (Disubstituted) |

|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Ethyl 2-(4-amino-3,5-bis(phenylethynyl)phenyl)acetate |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Ethyl 2-(4-amino-3,5-bis((trimethylsilyl)ethynyl)phenyl)acetate |

| Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Ethyl 2-(4-amino-3,5-bis(3-hydroxyprop-1-yn-1-yl)phenyl)acetate |

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine in the presence of a palladium catalyst. masterorganicchemistry.com It is a powerful method for N-arylation. The bromine atoms of this compound can be substituted by a wide range of primary or secondary amines, amides, or other nitrogen nucleophiles. This allows for the synthesis of complex diamine structures or heterocyclic compounds. The choice of palladium precursor, ligand (e.g., BINAP, Xantphos), and base (e.g., NaOt-Bu, Cs₂CO₃) is crucial for achieving high yields.

| Amine | Catalyst System | Potential Product (Monosubstituted) |

|---|---|---|

| Morpholine | Pd₂(dba)₃ / BINAP / NaOt-Bu | Ethyl 2-(4-amino-3-bromo-5-(morpholin-4-yl)phenyl)acetate |

| Aniline (B41778) | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | Ethyl 2-(4-amino-3-bromo-5-(phenylamino)phenyl)acetate |

Nucleophilic Aromatic Substitution (if applicable to specific derivatives)

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. chemistrysteps.comlibretexts.org These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

In the case of this compound, the substituents on the ring are two bromine atoms and an amino group. The amino group (-NH₂) is a powerful electron-donating group (EDG) and a strong ring activator for electrophilic aromatic substitution. masterorganicchemistry.combyjus.com It increases the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance. This electron-donating character deactivates the ring towards attack by nucleophiles. Consequently, This compound is not a suitable substrate for nucleophilic aromatic substitution reactions under standard SₙAr conditions. The electron-rich nature of the ring repels incoming nucleophiles, and there are no suitably positioned EWGs to stabilize the anionic intermediate that would be formed upon nucleophilic attack.

For SₙAr to become a possibility, the electron-donating amino group would need to be chemically modified into a potent electron-withdrawing group. For example, conversion of the amino group into a diazonium salt (-N₂⁺) would create a powerful EWG and an excellent leaving group, but this would lead to diazonium chemistry rather than a typical SₙAr reaction involving the bromine atoms. Therefore, for the parent compound and its simple derivatives where the amino group remains, this reaction pathway is not considered applicable.

Structural Elucidation and Advanced Spectroscopic Characterization of Ethyl 2 4 Amino 3,5 Dibromophenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectral Analysis

No data available.

Carbon-13 (¹³C) NMR Spectral Analysis

No data available.

Correlational NMR Techniques (e.g., COSY, HMQC, HMBC)

No data available.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

No data available.

Raman Spectroscopy (if available and relevant)

No data available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and probing the structure of a molecule through its fragmentation patterns. For Ethyl 2-(4-amino-3,5-dibromophenyl)acetate, electron ionization (EI) would likely induce reproducible fragmentation, providing a characteristic mass spectrum. The presence of two bromine atoms is a distinctive feature, as their isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) would result in characteristic M, M+2, and M+4 peaks for the molecular ion and any bromine-containing fragments.

Key fragmentation pathways for esters often involve cleavage at the bonds adjacent to the carbonyl group. libretexts.orgdocbrown.info For the title compound, expected fragmentations include:

Loss of the ethoxy group (-OC2H5): Cleavage of the C(O)-O bond would lead to the formation of a [M - 45]+ acylium ion.

Loss of an ethyl radical (-C2H5): This would result in a [M - 29]+ ion.

McLafferty Rearrangement: If sterically feasible, this could lead to the elimination of ethylene (B1197577) (28 Da) from the ethyl ester group.

Cleavage of the C-C bond alpha to the aromatic ring: This would generate a stable benzylic cation.

The fragmentation pattern provides a veritable fingerprint for the molecule, confirming the connectivity of the ethyl acetate (B1210297) moiety and its attachment to the dibrominated aniline (B41778) core.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. The theoretical exact mass of the [M+H]+ ion for this compound (C10H11Br2NO2) can be calculated using the masses of the most abundant isotopes (1H, 12C, 14N, 16O, 79Br).

An experimental HRMS measurement confirming this calculated mass would provide definitive proof of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Table 1: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]+ | C10H1179Br2NO2 | 350.9156 |

| [M+2]+ | C10H1179Br81BrNO2 | 352.9136 |

| [M+4]+ | C10H1181Br2NO2 | 354.9115 |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems. The principal chromophore in this compound is the substituted benzene (B151609) ring. nih.gov The presence of the amino group (an auxochrome) and the bromine atoms influences the energy of the π → π* electronic transitions.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show characteristic absorption bands. The amino group, being an electron-donating group, generally causes a bathochromic (red) shift in the absorption maxima of the benzene ring. The substitution pattern, including the two bromine atoms and the acetate side chain, will further modulate the precise wavelengths (λmax) and intensities (molar absorptivity, ε) of these transitions. Analysis of these spectral features confirms the nature of the aromatic system and its electronic environment.

Table 2: Expected UV-Vis Absorption Data

| Chromophore | Expected Transition | Typical λmax Range (nm) |

|---|

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

While a specific crystal structure for this compound has not been publicly reported, its solid-state architecture can be reliably predicted based on extensive studies of structurally similar molecules, such as other brominated phenyl derivatives and amino benzoates. researchgate.netdoaj.orgnih.gov

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would unambiguously confirm the atomic connectivity of the molecule, verifying the substitution pattern on the phenyl ring (i.e., the 1-amino, 2,6-dibromo, and 4-ethylacetate arrangement). It would provide precise bond lengths, bond angles, and torsion angles, offering a complete and accurate representation of the molecular geometry in the solid state.

The solid-state packing of molecules is governed by a variety of non-covalent intermolecular interactions. Based on the functional groups present in this compound, several key interactions are expected to dictate its crystal lattice structure. researchgate.net

Hydrogen Bonding: The primary amino group (-NH2) is a strong hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) is an effective hydrogen bond acceptor. It is highly probable that the crystal structure would feature intermolecular N-H···O hydrogen bonds, which could link molecules into chains, dimers, or more complex three-dimensional networks. nih.govnih.gov

Halogen Bonding: The bromine atoms can act as electrophilic regions (σ-holes) and participate in halogen bonding with nucleophilic atoms like the carbonyl oxygen or the amino nitrogen of neighboring molecules (Br···O or Br···N).

π-Stacking: The aromatic phenyl rings are capable of engaging in π–π stacking interactions. These interactions, which can be offset or face-to-face, would contribute to the stabilization of the crystal packing, often leading to layered structures. nih.govnih.gov

X-ray crystallography provides a snapshot of the molecule's preferred conformation in the solid state. A key conformational feature of this compound is the orientation of the ethyl acetate side chain relative to the plane of the phenyl ring. The torsion angles defining this orientation (e.g., Car-Car-Cα-Ccarbonyl) would be precisely determined. Studies on similar structures show that the ester group is often nearly coplanar with the aromatic ring to maximize conjugation, but steric hindrance from the ortho-bromo substituents might cause a significant twist. nih.govnih.gov The conformation of the terminal ethyl group (gauche vs. anti) would also be clearly resolved.

Table 3: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate |

| Ethyl 2-amino-4-(3-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate |

| Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate |

Computational Chemistry and Theoretical Investigations of Ethyl 2 4 Amino 3,5 Dibromophenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate electron distribution, molecular orbital energies, and other key characteristics that govern a molecule's behavior.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

DFT studies on analogous aromatic compounds have demonstrated the utility of this approach in understanding how substituents influence the electronic properties of a molecule. For Ethyl 2-(4-amino-3,5-dibromophenyl)acetate, DFT would likely be employed to understand the interplay between the electron-donating amino group and the electron-withdrawing bromine atoms and ethyl acetate (B1210297) group on the phenyl ring.

HOMO-LUMO Energy Gap Analysis and Molecular Orbital Contributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals and provide a quantitative measure of its reactivity. Although specific calculations for this compound are not published, studies on similar molecules provide insight. For instance, DFT calculations on other organic molecules have shown that the HOMO is often localized on the electron-rich parts of the molecule, such as the amino-substituted phenyl ring, while the LUMO may be distributed over the electron-accepting regions.

Table 1: Illustrative HOMO-LUMO Energy Gaps for Related Aromatic Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-amino-5-bromo-4-methylpyridine | B3LYP/6-311++G(d,p) | -5.87 | -1.23 | 4.64 |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | B3LYP/6-311G(d,p) | -7.06 | -2.54 | 4.52 |

This table presents data for illustrative purposes from studies on other compounds to demonstrate the typical output of such analyses.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons, which in turn helps in predicting the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are associated with lone pairs of electronegative atoms and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are associated with atomic nuclei and are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ester group and the nitrogen of the amino group, indicating these as potential sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the amino group. The bromine atoms would also influence the electrostatic potential distribution on the aromatic ring.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimentally obtained data to validate the computational model and to aid in the assignment of experimental signals.

While no specific studies comparing the predicted and experimental spectra of this compound were found, this approach is standard in the characterization of new compounds. For example, in the study of novel pyridine derivatives, DFT calculations have been successfully used to predict vibrational frequencies and NMR chemical shifts that show good agreement with experimental findings nih.gov. Such a study on this compound would provide a detailed understanding of its structural and electronic properties.

Molecular Modeling and Docking Studies

Molecular modeling techniques, especially molecular docking, are instrumental in drug discovery and development. These methods predict how a small molecule (ligand) might interact with a macromolecular target, such as a protein, providing insights into its potential biological activity.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding affinity or docking score. This information is crucial for understanding the mechanism of action of a potential drug molecule and for designing more potent inhibitors.

There are no published molecular docking studies specifically involving this compound. However, the structural motifs present in this molecule, such as the bromophenyl group, are found in ligands that have been studied in docking simulations against various protein targets. For instance, compounds containing a 4-bromophenyl group have been investigated as potential inhibitors for various enzymes.

A hypothetical docking study of this compound would involve selecting a biologically relevant protein target. The docking simulation would then predict the most stable binding pose of the molecule within the active site of the protein and calculate a binding affinity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding.

Table 2: Examples of Molecular Docking Studies on Compounds with Similar Structural Features

| Ligand Scaffold | Protein Target | Key Interactions Noted |

| Substituted 1,2,4-triazole-3-acetic acid derivatives | COX-1 and COX-2 | Hydrogen bonding and hydrophobic interactions |

| (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives | Various microbial and inflammatory targets | Hydrogen bonding, electrostatic, and hydrophobic interactions |

This table provides examples from the literature to illustrate the type of information obtained from molecular docking studies.

Virtual Screening and Lead Optimization through Computational Approaches

Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, virtual screening could be employed to identify potential biological targets for this compound or to discover derivatives with improved activity.

The process would typically involve:

Target Identification: Identifying a protein of interest that is implicated in a particular disease state.

Library Preparation: Creating a digital library of compounds, which could include derivatives of this compound with various structural modifications.

Molecular Docking: Using sophisticated algorithms to predict the binding orientation and affinity of each molecule in the library to the target protein's binding site.

The results of virtual screening are often presented in a data table, ranking the compounds based on their predicted binding affinity (docking score).

Table 1: Hypothetical Virtual Screening Results for Derivatives of this compound

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| EADBPA-001 | Parent Compound | -7.5 | Tyr23, Phe88, Leu102 |

| EADBPA-002 | R = -CH3 | -8.2 | Tyr23, Phe88, Val105 |

| EADBPA-003 | R = -Cl | -7.9 | Tyr23, Phe88, Leu102 |

| EADBPA-004 | R = -OH | -8.5 | Tyr23, Asp86, Phe88 |

This table is illustrative and does not represent actual experimental data.

Following virtual screening, lead optimization is the process of taking a promising "hit" compound and modifying its chemical structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. Computational approaches play a crucial role in this process by predicting how different chemical modifications will affect these properties. For this compound, this could involve in silico modifications to the ethyl acetate group, the amino group, or the dibromophenyl ring to enhance its interaction with a target.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility and the stability of its different shapes (conformers).

The key steps in performing an MD simulation include:

System Setup: Creating a computational model of the molecule, often solvated in a box of water molecules to mimic physiological conditions.

Simulation: Solving Newton's equations of motion for the system, which describes how the positions and velocities of the atoms change over time.

Analysis: Analyzing the trajectory of the simulation to understand the molecule's dynamic behavior.

MD simulations can reveal the preferred conformations of this compound and the energy barriers between them. This information is critical for understanding how the molecule might interact with a biological target, as its shape plays a significant role in molecular recognition.

Table 2: Hypothetical Conformational Analysis of this compound from Molecular Dynamics

| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 178 | 0.0 | 65 |

| 2 | 65 | 1.2 | 25 |

| 3 | -70 | 2.5 | 10 |

This table is illustrative and does not represent actual experimental data.

The stability of the compound can also be assessed by analyzing fluctuations in its structure and its interactions with the surrounding solvent molecules throughout the simulation. This can provide insights into its potential for degradation or aggregation.

Exploration of Biological Activities and Structure Activity Relationships Sar of Ethyl 2 4 Amino 3,5 Dibromophenyl Acetate Analogues Excluding Clinical Human Trials

Antimicrobial Activity Studies

Analogues of ethyl 2-(4-amino-3,5-dibromophenyl)acetate have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi. The presence of bromine atoms on the phenyl ring is a key feature often associated with enhanced antimicrobial potential.

In Vitro Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Studies on bromophenol and bromophenyl-containing heterocyclic derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The efficacy of these compounds is often attributed to the unique properties conferred by the bromine substituent.

Research into bromophenol derivatives has shown potent activity against Staphylococcus aureus and even methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net For instance, the compound 3-bromo-2,6-dihydroxyacetophenone exhibited pronounced anti-S. aureus activity. nih.gov These compounds were generally found to be more effective against Gram-positive bacteria than Gram-negative strains like Pseudomonas aeruginosa, a difference often attributed to the more complex outer membrane of Gram-negative bacteria which can restrict compound entry. nih.govacs.org

Similarly, thiazole (B1198619) derivatives bearing a 4-bromophenyl group have been synthesized and evaluated. researchgate.net Certain analogues showed moderate activity against the Gram-positive bacteria S. aureus and Bacillus subtilis. However, these specific derivatives displayed no activity against the tested Gram-negative bacteria, including Escherichia coli and Proteus mirabilis. researchgate.net The investigation of 2-amino-1,3,4-thiadiazole (B1665364) derivatives revealed that some compounds exhibited good antibacterial activity against both Gram-positive (Streptococcus pneumoniae, B. subtilis, S. aureus) and Gram-negative (P. aeruginosa, E. coli, Klebsiella pneumoniae) bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 31.25 µg/mL. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Analogues

| Compound/Analogue Class | Bacterial Strain | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| Bromophenol Derivatives | Staphylococcus aureus | Zone of Inhibition | Significant activity observed | nih.gov |

| Bromophenol Derivatives | MRSA | Zone of Inhibition | Significant activity observed | nih.gov |

| Bromophenol Derivatives | Pseudomonas aeruginosa | Zone of Inhibition | Less effective | nih.gov |

| [2-amino-4-(4-bromophenyl) 1,3-thiazole] Derivatives | Staphylococcus aureus | Well Diffusion | Moderate activity | researchgate.net |

| [2-amino-4-(4-bromophenyl) 1,3-thiazole] Derivatives | Bacillus subtilis | Well Diffusion | Moderate activity | researchgate.net |

| [2-amino-4-(4-bromophenyl) 1,3-thiazole] Derivatives | Escherichia coli | Well Diffusion | No activity | researchgate.net |

| 2,5-disubstituted 1,3,4-thiadiazole (B1197879) Derivatives | E. coli, P. aeruginosa, S. aureus | MIC | 8 - 31.25 µg/mL | nih.gov |

In Vitro Antifungal Efficacy

The antifungal potential of analogues has also been a subject of significant research. Heterocyclic systems, such as thiazoles and thiadiazoles, when substituted with halogenated phenyl rings, often exhibit noteworthy activity against pathogenic fungi.

Derivatives of [2-amino-4-(4-bromophenyl) 1,3-thiazole] were screened for their antifungal properties and showed distinguished activity against Candida albicans and Candida glabrata. researchgate.net This highlights the potential of the bromo-aminothiazole scaffold in developing new antifungal agents. Furthermore, broad reviews of 2-amino-1,3,4-thiadiazole derivatives confirm their extensive evaluation against various fungal species. Many compounds from this class have shown good to high activity against fungi like C. albicans and Aspergillus niger. nih.govresearchgate.net The fungistatic or fungicidal action is highly dependent on the specific substitutions on the thiadiazole ring system.

Table 2: In Vitro Antifungal Activity of Selected Analogues

| Compound/Analogue Class | Fungal Strain | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| [2-amino-4-(4-bromophenyl) 1,3-thiazole] Derivatives | Candida albicans | Well Diffusion | Distinguished activity | researchgate.net |

| [2-amino-4-(4-bromophenyl) 1,3-thiazole] Derivatives | Candida glabrata | Well Diffusion | Distinguished activity | researchgate.net |

| 2-amino-1,3,4-thiadiazole Derivatives | Candida albicans | Various | Good to high activity | nih.govresearchgate.net |

| 2-amino-1,3,4-thiadiazole Derivatives | Aspergillus niger | Various | Significant activity | researchgate.net |

Mechanistic Investigations of Antimicrobial Action (e.g., DNA Gyrase Inhibition)

DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and survival, is a validated and crucial target for antibacterial drugs. nih.gov The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. Inhibition of the ATPase activity associated with the GyrB subunit is a key mechanism for several classes of antibiotics. mdpi.com

While direct studies on this compound are not available, the mechanism of DNA gyrase inhibition is highly relevant for its analogues. Many potent GyrB inhibitors contain an aromatic ring that engages in critical interactions, such as cation-π stacking with key arginine residues (e.g., Arg84 in S. aureus) within the ATP-binding site. mdpi.com The phenyl group of the target compound's analogues could potentially fit into this binding pocket. Aminocoumarin antibiotics, for example, are potent natural inhibitors of DNA gyrase. nih.gov The rational design of new inhibitors often focuses on optimizing interactions within this site to achieve high potency and selectivity against bacterial gyrase over human topoisomerases. mdpi.com Therefore, it is a plausible hypothesis that novel antibacterial analogues of this compound could be designed to function as ATP-competitive inhibitors of DNA gyrase.

Anti-inflammatory Activity Investigations (In Vitro)

The structural motifs present in this compound, particularly the phenylacetate (B1230308) group, are reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs). This has prompted in vitro investigations into the anti-inflammatory properties of its analogues, focusing on enzyme inhibition and the modulation of cellular inflammatory pathways.

Enzyme Inhibition Studies (e.g., Cyclooxygenase (COX-1, COX-2) Inhibition)

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible at sites of inflammation. nih.gov Selective inhibition of COX-2 is a key goal in modern anti-inflammatory drug design to reduce the gastrointestinal side effects associated with COX-1 inhibition. researchgate.net

Analogues featuring a phenylacetic acid core have been evaluated as COX inhibitors. researchgate.net Studies on various classes of compounds, including novel 1,4-benzoxazine derivatives, have shown that specific substitutions can lead to potent and selective COX-2 inhibition. rsc.org For example, certain 1,4-benzoxazine derivatives exhibited COX-2 IC50 values in the sub-micromolar range (0.57–0.72 µM) with high selectivity over COX-1. rsc.org Similarly, a series of butanal and carboxylic acid analogues demonstrated potent inhibition of both COX-1 and COX-2, with some compounds showing IC50 values for COX-2 as low as 0.18 µM. nih.gov These studies underscore that the aromatic core and its substituents are critical determinants of both the potency and isoform selectivity of COX inhibition. Phenylacetic acid compounds are explicitly noted as inhibitors of COX-2 and are useful as anti-inflammatory agents. google.com

Table 3: In Vitro COX-1/COX-2 Inhibition by Selected Analogues

| Compound/Analogue Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (IC50 COX-1/IC50 COX-2) | Reference(s) |

|---|---|---|---|---|

| 1,4-Benzoxazine Derivative (3e) | >100 | 0.57 | >175.4 | rsc.org |

| 1,4-Benzoxazine Derivative (3f) | >100 | 0.61 | >163.9 | rsc.org |

| 1,4-Benzoxazine Derivative (3r) | >100 | 0.72 | >138.8 | rsc.org |

| Carboxylic Acid Analogue (FM12) | 0.41 | 0.18 | 2.27 | nih.gov |

| Carboxylic Acid Analogue (FM10) | 1.11 | 0.69 | 1.60 | nih.gov |

Cellular Pathway Modulation Studies

Beyond direct enzyme inhibition, the anti-inflammatory effects of analogues can be mediated through the modulation of complex cellular signaling pathways. In vitro studies using macrophage cell lines, such as RAW 264.7, are commonly employed to investigate these mechanisms upon stimulation with inflammatory agents like lipopolysaccharide (LPS).

Brominated analogues of the natural product noscapine (B1679977) have been shown to possess potent anti-inflammatory activity. nih.govnih.govresearchgate.net These compounds effectively inhibit the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) from macrophages without causing cellular toxicity. nih.gov The anti-inflammatory effect is not limited to TLR-mediated pathways, suggesting a broader mechanism of action. nih.gov One proposed mechanism involves the induction of autophagy, a cellular process that can dampen inflammation by recycling inflammatory signaling complexes. nih.govplos.org

Other studies on brominated indoles have also demonstrated significant inhibition of NO and TNF-α production in LPS-stimulated macrophages. mdpi.com Furthermore, 2-aminoacyl-1,3,4-thiadiazole derivatives have been identified as potent inhibitors of prostaglandin (B15479496) E2 (PGE2) biosynthesis in cellular assays, with some compounds exhibiting IC50 values in the nanomolar range. nih.govacs.org These compounds were also found to modulate the production of interleukin-6 (IL-6). nih.gov The modulation of key inflammatory mediators and pathways, such as NF-κB and MAPKs, is a common theme in the anti-inflammatory action of various heterocyclic and aromatic compounds. nih.gov For instance, some pyrrole-based compounds have been shown to reduce TNF-α levels while upregulating the anti-inflammatory cytokine TGF-β1, suggesting a selective modulation of immune responses. mdpi.com

Despite a comprehensive search for scientific literature, no studies detailing the biological activities of this compound or its direct analogues were identified. Research on the specific anticancer, enzyme, or receptor modulation activities of this particular compound does not appear to be available in the public domain.

Therefore, it is not possible to provide an article on the exploration of biological activities and structure-activity relationships for this compound and its analogues as requested. The subsequent sections of the proposed article outline—including cytotoxicity assessments, apoptosis induction mechanisms, modulation of cancer-related biomarkers, and enzyme and receptor modulation studies—cannot be addressed due to the absence of relevant research data.

Further investigation into novel compounds with different structural scaffolds would be necessary to explore the biological activities mentioned in the user's request.

Other Pharmacological Activities (e.g., Antinociceptive, Antioxidant)

Analogues of this compound, which are characterized by a substituted phenylacetate core, have been investigated for a range of pharmacological activities beyond their primary applications. Notably, research into structurally related compounds, such as substituted phenylacetic acids and aniline (B41778) derivatives, suggests potential for antinociceptive and antioxidant effects.

Antinociceptive Activity: The phenylacetic acid moiety is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs) known for their analgesic properties. For instance, diclofenac (B195802), a well-known NSAID, is a phenylacetic acid derivative. nih.gov Studies on various substituted phenylacetate esters and related acetamides have explored their potential as antinociceptive agents. mdpi.comnih.gov Research has shown that modifications to the phenyl ring, such as halogen substitution, can significantly influence anti-inflammatory and analgesic efficacy. nih.gov While direct studies on this compound are limited, the activity of related structures suggests that its analogues could modulate pain pathways. For example, certain N-phenylhexadecanamide derivatives have demonstrated dose-dependent antinociceptive effects in animal models. researchgate.net The mechanism for such compounds may involve interaction with various targets, including opioid receptors or the modulation of inflammatory mediators. researchgate.netnih.gov

Antioxidant Activity: The antioxidant potential of compounds related to this compound stems primarily from the substituted aniline and phenol (B47542) structures. Aniline and its derivatives are known to possess antioxidant properties due to the electron-donating nature of the amino group, which can scavenge free radicals. nih.govresearchgate.net The position of the amino group on the aromatic ring plays a crucial role in this activity. researchgate.net Similarly, phenolic compounds, particularly those with halogen substitutions like bromine, have been extensively studied for their antioxidant capabilities. nih.govtubitak.gov.tr The bromine atoms on the phenyl ring can influence the electronic environment and, consequently, the radical scavenging ability.

Studies on various phenolic and aniline compounds have demonstrated their ability to scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydrogen peroxide. researchgate.netmdpi.com The presence of both an amino group and bromine substituents on the phenyl ring of this compound analogues suggests a potential for synergistic or modulated antioxidant effects.

A summary of observed activities in structurally related compound classes is presented below.

| Compound Class | Pharmacological Activity | Key Structural Features |

| Substituted Phenylacetate Esters | Antinociceptive, Anti-inflammatory | Phenylacetic acid backbone, Ring substitutions (e.g., halogens) |

| Aniline Derivatives | Antioxidant | Amino group on the aromatic ring |

| Bromophenol Derivatives | Antioxidant, Radical Scavenging | Phenolic hydroxyl group, Bromine substitution |

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

The structure-activity relationship (SAR) for analogues of this compound can be inferred by examining the impact of its key structural components—the substituted aniline ring and the ethyl acetate (B1210297) side chain—on biological activities reported for similar molecules.

Influence of the Substituted Aniline Ring:

The nature, number, and position of substituents on the phenyl ring are critical determinants of pharmacological activity.

Amino Group: The presence of an amino (-NH2) group is fundamental for the antioxidant activity observed in aniline compounds. nih.gov Its ability to donate a hydrogen atom is key to neutralizing free radicals. SAR studies on aniline derivatives show that the position of the amino group relative to other substituents affects its efficacy, with ortho and para positions often being more active due to electronic effects and the potential for hydrogen bonding. researchgate.net

Bromo Substituents: Halogenation, particularly with bromine, can significantly modulate the biological profile of aromatic compounds. In the context of antioxidant activity, bromine atoms can enhance the stability of the radical formed after hydrogen donation, thereby increasing scavenging potential. nih.gov For antinociceptive and anti-inflammatory phenylacetic acids, halogen substitution has been shown to enhance potency. nih.gov The placement of two bromine atoms ortho to the amino group in the parent compound likely has a profound impact on the electronic properties and steric hindrance around the amino group, which would influence its interaction with biological targets.

Influence of the Ethyl Acetate Side Chain:

Ester Moiety: The ethyl ester group affects the molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. The conversion of a carboxylic acid to an ester can alter its ability to cross cell membranes and may change its mechanism of action.

Acetic Acid Linker: The methylene (B1212753) (-CH2-) group separating the phenyl ring from the carboxyl function is a key feature of phenylacetic acid-type anti-inflammatory drugs. nih.gov This spacer provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target enzymes or receptors.

The following table summarizes the general SAR principles derived from related compound classes.

| Structural Feature | Modification | Impact on Biological Efficacy | Reference Compound Class |

| Phenyl Ring | Presence of -NH2 group | Essential for antioxidant (radical scavenging) activity. | Anilines nih.gov |

| Position of -NH2 group | Ortho and para positions often enhance antioxidant activity. | Substituted Anilines researchgate.net | |

| Halogen (e.g., Br) substitution | Can enhance antinociceptive/anti-inflammatory and antioxidant activity. | Phenylacetic Acids, Bromophenols nih.govnih.gov | |

| Side Chain | Esterification of carboxylic acid | Increases lipophilicity, affecting ADME properties. | Phenylacetate Esters nih.gov |

| Acetic acid spacer (-CH2COO-) | Provides flexibility crucial for binding to targets like COX enzymes. | Phenylacetic Acids nih.gov |

These SAR insights, derived from broader families of phenylacetates and anilines, provide a foundational understanding for predicting the biological efficacy of novel analogues of this compound.

Role of Ethyl 2 4 Amino 3,5 Dibromophenyl Acetate As an Organic Synthesis Intermediate

Precursor in the Synthesis of Heterocyclic Scaffolds

The presence of both a nucleophilic amino group and an ester with an adjacent active methylene (B1212753) group makes Ethyl 2-(4-amino-3,5-dibromophenyl)acetate a prime candidate for constructing various heterocyclic rings. The reactivity of these groups can be harnessed in cyclization and condensation reactions to form fused and non-fused ring systems, which are core components of many biologically active molecules. nih.gov

The amino group can react with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other bifunctional electrophiles to build five-, six-, or seven-membered rings. For instance, condensation with diketones can lead to the formation of substituted pyrroles or diazepines. Similarly, the active methylene group of the ester can participate in reactions to form new rings. This dual reactivity allows for a range of synthetic transformations leading to novel heterocyclic scaffolds. The synthesis of thieno[2,3-d]pyrimidines from related 2-amino-thiophene derivatives illustrates a common strategy where an amino ester is a key starting material for building fused heterocyclic systems. nih.govnih.gov

Below is a table outlining potential heterocyclic systems that could be synthesized from this precursor.

| Heterocyclic Scaffold | Synthetic Approach | Key Functional Groups Involved |

| Benzodiazepines | Condensation of the amino group with a γ-halo-α,β-unsaturated ester. | Aromatic Amine |

| Quinoxalines | Reaction of the amino group with a 1,2-dicarbonyl compound. | Aromatic Amine |

| Dihydropyrimidines | Biginelli-type reaction involving the ester and amino functionalities. | Aromatic Amine, Ethyl Acetate (B1210297) |

| Fused Thiophenes | Gewald-type reaction with elemental sulfur and a suitable ketone. | Aromatic Amine, Ethyl Acetate |

| Indoles / Oxindoles | Intramolecular cyclization strategies following N-alkylation or acylation. | Aromatic Amine, Ethyl Acetate |

Building Block for Complex Polyfunctional Molecules

The term "building block" in organic synthesis refers to a molecule that can be incorporated into a larger structure, often bringing a specific set of functionalities. cam.ac.ukcancerquest.org this compound is an archetypal building block because its distinct reactive sites can be addressed sequentially to construct more elaborate molecules.

The two bromine atoms are particularly significant, serving as handles for modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Stille, and Sonogashira couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at these positions. This enables the introduction of a wide array of substituents, including alkyl, aryl, vinyl, and alkynyl groups, dramatically increasing molecular complexity.

Furthermore, the amino group can be readily acylated, alkylated, or diazotized to introduce further diversity. nih.gov The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond couplings, or it can be reduced to an alcohol, providing another point for chemical modification. This orthogonality of reactive sites allows chemists to strategically build complex, polyfunctional molecules in a controlled manner.

The table below summarizes the reactivity of each functional group in the context of building complex molecules.

| Functional Group | Type of Reaction | Potential Modifications |

| Aromatic Bromine | Palladium-catalyzed Cross-Coupling | Introduction of aryl, vinyl, alkyl, and alkynyl groups. |

| Aromatic Amine | Acylation, Alkylation, Diazotization | Formation of amides, secondary/tertiary amines, conversion to other functional groups. |

| Ethyl Ester | Hydrolysis, Reduction, Condensation | Conversion to carboxylic acid, primary alcohol; use in Claisen condensations. |

| Active Methylene | Alkylation, Acylation | Introduction of side chains at the α-position to the ester. |

Chiral Auxiliaries and Asymmetric Synthesis Applications (if applicable to derivatives)

While this compound is itself an achiral molecule, its core structure, related to phenylglycine, is highly amenable to derivatization for applications in asymmetric synthesis. The development of methods to synthesize enantiomerically pure amino acids and their derivatives is a significant area of research, often employing chiral auxiliaries or catalysts. mdpi.comnih.gov

One prominent strategy involves the use of chiral nickel(II) complexes derived from Schiff bases of glycine (B1666218) or other amino acids. mdpi.com In a similar vein, a derivative of this compound could be employed. For instance, the molecule could be converted into a Schiff base and complexed with a metal and a chiral ligand. Subsequent deprotonation of the methylene group alpha to the ester would generate a prochiral enolate. The chiral environment created by the ligand would then direct the approach of an electrophile (e.g., an alkyl halide), leading to the formation of one enantiomer of the α-substituted product in excess. After the reaction, the chiral auxiliary can be removed, yielding an enantiomerically enriched α-substituted amino acid derivative. mdpi.com

This approach allows for the creation of non-proteinogenic amino acids with defined stereochemistry, which are valuable building blocks in pharmaceutical and materials science. scispace.com

A potential strategy for asymmetric synthesis is outlined below.

| Strategy | Description | Key Reagent Example |

| Chiral Auxiliary Derivatization | The amino group is reacted with a chiral auxiliary (e.g., Evans auxiliary). Subsequent alkylation of the α-methylene position is directed by the auxiliary. | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone |

| Asymmetric Catalysis | The molecule is derivatized and then undergoes α-alkylation in the presence of a chiral phase-transfer catalyst or a chiral metal complex. | Cinchona alkaloid-derived quaternary ammonium (B1175870) salts |

| Metal-Complex Directed Alkylation | Formation of a Schiff base, followed by complexation to Ni(II) with a chiral ligand, directs the stereoselective alkylation of the α-position. | Chiral Ni(II) complexes of Schiff bases |

Future Perspectives and Emerging Research Avenues for Ethyl 2 4 Amino 3,5 Dibromophenyl Acetate

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The structural framework of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate offers multiple sites for chemical derivatization to generate a library of new molecules with potentially enhanced or novel biological activities. Future research will likely focus on systematic modifications of its core functional groups. The primary amino group is a prime target for reactions such as acylation, sulfonylation, and the formation of Schiff bases, which can significantly alter the molecule's steric and electronic properties.

For instance, derivatization of the amino group in analogous compounds like 4-aminophenylacetic acid has been shown to produce derivatives with significant antimicrobial properties researchgate.net. Similarly, acylation of 2-aminothiazole (B372263) derivatives with reagents like chloroacetyl chloride has led to new compounds with potential therapeutic applications mdpi.com. These precedents suggest that modifying the amino group of this compound could yield compounds with interesting bioactivities.

Another key strategy involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This acid can then be converted into a variety of amides and esters, introducing new functional groups and potentially modulating the compound's interaction with biological targets. Phenylacetic acid derivatives are known to possess anti-inflammatory, analgesic, and antipyretic activities google.com. By creating a diverse library of derivatives, researchers can explore a wide range of biological targets.

| Modification Site | Reaction Type | Potential Reagents | Analogous Bioactivity Observed | Reference |

| Amino Group (-NH₂) | Acylation | Acetic anhydride (B1165640), Benzoyl chloride | Antimicrobial, Anticancer | researchgate.netmdpi.com |

| Amino Group (-NH₂) | Schiff Base Formation | Aromatic aldehydes | Metal sensing, Antimicrobial | nih.gov |

| Amino Group (-NH₂) | Sulfonylation | Sulfonyl chlorides | Antiviral | nih.gov |

| Ester Group (-COOEt) | Hydrolysis then Amidation | 1. NaOH/H₂O; 2. Amines, coupling agents | Anti-inflammatory, Progesterone (B1679170) receptor modulation | google.comnih.gov |

| Phenyl Ring (-Br) | Cross-Coupling | Boronic acids (Suzuki coupling) | Access to complex scaffolds | ccspublishing.org.cninventivapharma.com |

Deeper Mechanistic Understanding of Biological Activities

While the derivatization of this compound can produce compounds with promising bioactivity, a fundamental understanding of their mechanism of action is crucial for further development. Future research should aim to identify the specific molecular targets and cellular pathways through which these compounds exert their effects.

Based on the activities of structurally related molecules, several potential mechanisms can be hypothesized. For example, substituted phenylacetic acids have been shown to act as progesterone receptor antagonists nih.gov. Derivatives of the target compound could be screened against a panel of nuclear receptors to identify similar activities. Furthermore, many small molecules exert their effects by inhibiting key enzymes. Aminophenyl-containing compounds have been identified as inhibitors of enzymes like histone deacetylases (HDACs) nih.gov. Therefore, screening this compound derivatives against various enzyme families, such as kinases, proteases, and metabolic enzymes, could reveal specific inhibitory activities.

Another important area of investigation is the induction of apoptosis (programmed cell death), a key mechanism for many anticancer agents. Thiophene-based compounds with structural similarities have been found to inhibit tubulin assembly, leading to cell cycle arrest and apoptosis nih.gov. Investigating whether derivatives of this compound can disrupt microtubule dynamics or affect other apoptosis-related pathways would be a valuable line of inquiry.

Exploration in Advanced Materials and Chemical Biology (Non-Clinical Context)

Beyond its potential therapeutic applications, the unique chemical structure of this compound makes it an attractive candidate for applications in materials science and chemical biology. The bromoaniline core is a well-established building block in organic synthesis, often used as a precursor for dyes, agrochemicals, and in transition-metal-catalyzed cross-coupling reactions ccspublishing.org.cnketonepharma.comchemicalbook.com. The two bromine atoms on the phenyl ring provide handles for further functionalization through reactions like Suzuki or Heck couplings, enabling the synthesis of more complex molecules and polymers ccspublishing.org.cnchemicalbook.com.

The field of conductive polymers offers another exciting avenue. Aniline (B41778) and its derivatives can be polymerized to form polyanilines, materials with interesting electronic and optical properties researchgate.netmdpi.com. This compound could serve as a functional monomer. The resulting polymer would feature pendant ester groups and bromine atoms, which could be used for post-polymerization modification or to tune the material's properties, such as solubility, conductivity, and processability.

In chemical biology, the development of molecular probes and sensors is of great interest. Schiff bases derived from bromoanilines have been successfully employed as fluorescent chemosensors for the detection of metal ions like Cu²⁺ and Zn²⁺ nih.gov. The amino group of this compound could be similarly modified to create novel sensors for specific analytes or to serve as probes for imaging biological processes.

Computational Design and Optimization for Targeted Applications

Computational modeling provides powerful tools to guide the rational design and optimization of new derivatives of this compound for specific applications. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity nih.govdovepress.com. A 3D-QSAR model, for instance, could identify the key steric and electronic requirements for high potency, thereby guiding the design of more effective molecules nih.gov.

Molecular docking is another essential computational technique that can predict how a molecule binds to the active site of a biological target, such as an enzyme or receptor. By simulating the interaction between derivatives of this compound and a chosen protein target, researchers can prioritize the synthesis of compounds that are most likely to be active mdpi.com.

For a more dynamic understanding, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time and to calculate binding free energies nih.gov. This combined computational approach allows for a more efficient and focused drug discovery process, reducing the time and resources required for experimental screening.

| Computational Step | Technique | Objective | Example Application | Reference |

| 1. Target Identification | - | Identify a relevant biological target (e.g., enzyme, receptor). | PI3Kα as a target for anticancer agents. | mdpi.com |

| 2. Ligand Design | - | Create a virtual library of derivatives of the lead compound. | Synthesis of N-phenyl-2-quinolone-3-carboxamides. | mdpi.com |

| 3. Binding Mode Prediction | Molecular Docking | Predict the preferred orientation of a ligand within a protein's active site. | Docking of inhibitors into CDK2 and CDK4 active sites. | nih.gov |

| 4. Structure-Activity Relationship | QSAR (Quantitative Structure-Activity Relationship) | Develop a statistical model linking chemical structure to biological activity. | 3D-QSAR model for HDAC inhibitors. | nih.gov |

| 5. Dynamic Stability Analysis | Molecular Dynamics (MD) Simulations | Simulate the movement of atoms in the ligand-protein complex to assess stability. | MD simulations to understand CDK2 selectivity. | nih.gov |

| 6. Synthesis & Testing | - | Synthesize and biologically evaluate the most promising computationally designed compounds. | Evaluation of synthesized compounds against cancer cell lines. | mdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.